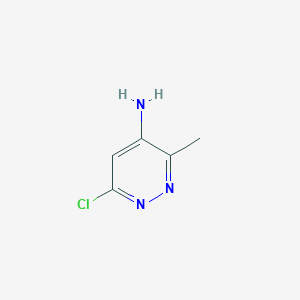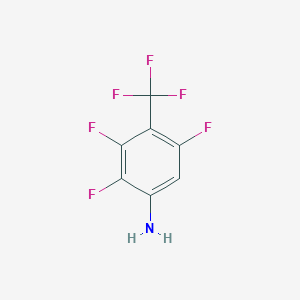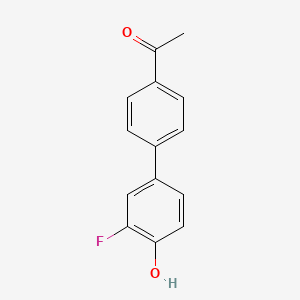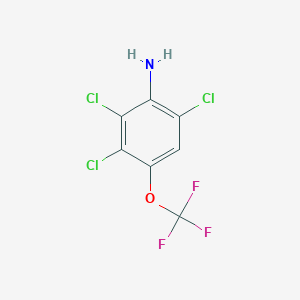
3-(3,4-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97% (hereafter referred to as 3-DMPP-97%) is an organic compound that has been widely studied in the scientific community. It is a derivative of a phenylpropanoid, which is a type of compound found in plants. 3-DMPP-97% has been used in a variety of research applications, including studies on its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
3-DMPP-97% has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the growth of certain bacteria, as well as its potential as an antioxidant and anti-inflammatory agent. Additionally, 3-DMPP-97% has been studied for its potential use in cancer therapy and as a treatment for Alzheimer’s disease.
Mecanismo De Acción
The exact mechanism by which 3-DMPP-97% exerts its biological effects is not yet fully understood. However, it is believed that 3-DMPP-97% may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 3-DMPP-97% may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-DMPP-97% has been found to have a variety of biochemical and physiological effects. In vitro studies have found that 3-DMPP-97% can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 3-DMPP-97% has been found to have antioxidant and anti-inflammatory effects in vitro.
Advantages and Limitations for Laboratory Experiments
3-DMPP-97% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized in two simple steps. Additionally, 3-DMPP-97% has been found to have a variety of biochemical and physiological effects, making it a useful compound for studying the effects of compounds on biological systems. However, 3-DMPP-97% is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 3-DMPP-97% has not been extensively studied in vivo, so its effects in living organisms are not yet fully understood.
Direcciones Futuras
There are a variety of potential future directions for the study of 3-DMPP-97%. One potential direction is to study its effects in vivo, as it has only been studied in vitro thus far. Additionally, further research into the mechanism of action of 3-DMPP-97% could provide insight into its potential therapeutic applications. Additionally, further research into the synthesis of 3-DMPP-97% could lead to the development of more efficient synthesis methods. Finally, research into the potential for 3-DMPP-97% to be used as an antioxidant and anti-inflammatory agent could lead to the development of new therapeutic agents.
Métodos De Síntesis
3-DMPP-97% is synthesized through a two-step reaction. The first step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form the intermediate compound, ethyl 3-(3,4-dimethoxyphenyl)acrylate. The second step involves the reaction of the intermediate compound with sodium hydroxide to form 3-DMPP-97%.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXPEYREMYDIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














